![molecular formula C21H21N3O B2656140 (E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 836691-58-8](/img/structure/B2656140.png)
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, also known as P7C3, is a small molecule compound that has been shown to have neuroprotective effects.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- A study reported the synthesis of 2-piperidin-4-yl-benzimidazoles, demonstrating effective antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents (Yun He et al., 2003).
Corrosion Inhibition
- Benzimidazole derivatives, including variants of (E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, have been studied for their role as corrosion inhibitors for steel, demonstrating significant inhibition efficiency (M. Yadav et al., 2016).
Neuropeptide Y Y1 Receptor Antagonism
- Novel benzimidazoles have been synthesized and evaluated for their potential as selective neuropeptide Y Y1 receptor antagonists, aiming at antiobesity drug development (H. Zarrinmayeh et al., 1998).
Antinociceptive Activities
- Research on benzimidazole-piperidine derivatives revealed their potential as antinociceptive agents, indicating their effectiveness in pain management (Ümide Demir Özkay et al., 2017).
Inhibiting Parasitic Proliferation
- Piperidinyl-benzimidazolone analogs have shown effectiveness in blocking the proliferation of parasites like Toxoplasma gondii and Plasmodium falciparum, offering insights for treating infections (N. Saïdani et al., 2014).
Microwave-Assisted Synthesis for Antibacterial Activity
- Microwave-assisted synthesis of piperidine-containing compounds has shown promising results in antibacterial activity, highlighting the potential for rapid synthesis of effective agents (Ram C.Merugu et al., 2010).
Neuroleptic Activity
- Certain benzimidazole derivatives have demonstrated potent neuroleptic activity, comparable to established drugs like haloperidol, suggesting their potential in treating psychiatric disorders (M. Sato et al., 1978).
Antileishmanial Activity
- Studies on 1,4-diarylpiperazines, including benzimidazole compounds, have identified significant antileishmanial activity, offering a new class of potential treatments for this parasitic disease (A. Mayence et al., 2004).
Propiedades
IUPAC Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-20(11-10-16-6-2-1-3-7-16)24-14-12-17(13-15-24)21-22-18-8-4-5-9-19(18)23-21/h1-11,17H,12-15H2,(H,22,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPODNMZZVANFN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.